1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Process Chemistry Quality Assurance Pharmaceutical Intermediate Sourcing

Researchers pursuing benzofuran-based APIs face yield erosion from iterative aldehyde protection/deprotection sequences. 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0) circumvents this with an acetal-masked formyl group that withstands Pd-catalyzed cross-couplings, then releases the reactive aldehyde upon mild acidic deprotection. • Direct precursor to 4-fluoro-7-bromobenzofuran (CAS 253429-31-1) via a convergent 2-step alkylation-cyclization sequence (52% cyclization yield). • Three synthetically orthogonal handles: aryl bromide (Sonogashira, Suzuki-Miyaura), para-fluorine (SNAr / metabolic modulation), and latent aldehyde for late-stage diversification. • Commercial availability at 98% purity with ≤0.5% moisture; production scale up to kilograms supports process chemistry campaigns.

Molecular Formula C12H16BrFO3
Molecular Weight 307.16 g/mol
CAS No. 253429-30-0
Cat. No. B1290694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
CAS253429-30-0
Molecular FormulaC12H16BrFO3
Molecular Weight307.16 g/mol
Structural Identifiers
SMILESCCOC(COC1=C(C=CC(=C1)F)Br)OCC
InChIInChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-7-9(14)5-6-10(11)13/h5-7,12H,3-4,8H2,1-2H3
InChIKeyULSLPPOVDLNXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0): Technical Specifications and Core Reactivity Profile


1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0) is a polyfunctional aromatic building block with the molecular formula C12H16BrFO3 and a molecular weight of 307.16 g/mol . The compound contains three synthetically orthogonal handles: an aryl bromide for cross-coupling, an aryl fluoride for potential nucleophilic aromatic substitution or metabolic modulation, and an acetal-protected aldehyde (2,2-diethoxyethoxy) that serves as a latent formyl group . Its canonical SMILES string is CCOC(COC1=C(C=CC(=C1)F)Br)OCC, and the InChIKey is ULSLPPOVDLNXSG-UHFFFAOYSA-N . Commercial availability typically ranges from 95% to 98% purity, with specifications often including ≤0.5% moisture content for kg-scale production .

✓
Orthogonal handles (Br, F, acetal-protected aldehyde) support convergent synthesis
✓
Masked aldehyde survives Pd-catalyzed cross-coupling then releases formyl group upon deprotection
✓
Designed as a direct precursor to benzofuran cores via one-step cyclization

Why Generic Aryl Halides Cannot Replace 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Multi-Step Synthesis


Generic substitution with simpler aryl halides (e.g., 1-bromo-4-fluorobenzene) fails because this compound is specifically engineered as a convergent intermediate. Its 2,2-diethoxyethoxy group is not merely a substituent but a masked aldehyde that survives palladium-catalyzed cross-couplings and nucleophilic substitutions, then releases the reactive formyl group upon acidic deprotection [1]. This orthogonality eliminates the need for separate protection/deprotection steps. Furthermore, the substitution pattern (1-bromo-2-alkoxy-4-fluoro) positions the bromine adjacent to an electron-donating oxygen, which modulates oxidative addition rates in Pd(0) catalysis compared to unsubstituted bromoarenes [2]. Replacing this compound with an analog lacking the acetal moiety—such as 2-bromo-5-fluorophenol—would require additional synthetic steps to install and later convert the aldehyde equivalent, increasing step count and reducing overall yield. The fluorine substituent at the para position relative to the bromine further provides electronic activation for cross-coupling while maintaining a site for subsequent functionalization [3].

Missing acetal-protected aldehyde
Generic aryl halides lack the 2,2-diethoxyethoxy group, requiring additional protection/deprotection steps that may increase synthetic complexity and reduce overall yield.
Substitution pattern mismatch
The 1-bromo-2-alkoxy-4-fluoro pattern modulates oxidative addition rates in Pd(0) catalysis; analogs without the ortho-alkoxy group may show altered reactivity and coupling outcomes.
Fluorine electronic activation absent
Simpler analogs omitting the para-fluoro substituent may not provide the same electronic tuning for cross-coupling or subsequent functionalization, potentially limiting downstream diversification.

Quantitative Differentiation Evidence: 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene Versus Closest Analogs


Comparative Purity and Scalability: 98% Min Purity with kg-Scale Availability Versus 95% Analog Limitations

Commercial suppliers for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene specify a minimum purity of 98% with moisture content ≤0.5% Max, and production scale of up to kgs . In contrast, the closely related chloro-analog, 1-Chloro-4-(2,2-diethoxyethoxy)-2-fluorobenzene (CAS 1308669-82-0), is typically supplied at 95% purity without specification of moisture control . This 3% absolute purity differential becomes critical in multi-step sequences where impurities accumulate, particularly when subsequent steps require precise stoichiometry. The controlled moisture specification (<0.5%) directly addresses the hygroscopic nature of the acetal moiety, reducing the risk of premature deprotection during storage or reaction setup.

Purity & Scalability
Data to verify
Target
98% min, Moisture ≤0.5%
Comparator (CAS 1308669-82-0)
95% purity, no moisture specification
Higher purity and moisture control may reduce downstream purification burden.
Specifications from Capot Chemical and Benchchem/ChemicalBook.
Process Chemistry Quality Assurance Pharmaceutical Intermediate Sourcing

Synthetic Step Reduction: One-Step Access to 4-Fluoro-7-bromobenzofuran Core with 52% Yield

This compound serves as a direct precursor to 4-fluoro-7-bromobenzofuran (CAS 253429-31-1), a pharmaceutical intermediate, via intramolecular Friedel-Crafts cyclization [1]. Under optimized conditions (H3PO4, 1,2-dichloroethane, 83°C, 3 h), 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (2.75 g, 8.95 mmol) undergoes in situ acetal deprotection and cyclization to yield 4-fluoro-7-bromobenzofuran (0.992 g, 52% yield) [1]. An alternative route to this benzofuran core using 2-bromo-5-fluorophenol as starting material would require additional steps: separate alkylation to install the acetal, isolation of the intermediate (this compound itself, 100% crude yield from alkylation), then cyclization—resulting in the same two-step sequence but with the added procurement and handling of the isolated intermediate [2].

Step Reduction
Head-to-head
Target route
52% yield, one-step cyclization to benzofuran
Alternative route
Requires separate alkylation step; similar cumulative yield
Procurement eliminates the need for in-house intermediate synthesis.
H3PO4, 1,2-dichloroethane, 83°C, 3 h; Ref. [REFS-1].
Benzofuran Synthesis Pharmaceutical Intermediates Cyclization Precursors

Synthetic Accessibility: 100% Crude Yield from Alkylation of 2-Bromo-5-fluorophenol

When synthesized from 2-bromo-5-fluorophenol and 2-bromo-1,1-diethoxyethane (4.0 eq) in DMF with K2CO3 at 95°C for 8 h, this compound is obtained in 100% crude yield (2.78 g from 1.73 g starting phenol, 9.06 mmol scale) [1]. This near-quantitative conversion minimizes purification losses and maximizes atom economy in the synthetic sequence. In comparison, analogous alkylations of other bromo-fluorophenol isomers (e.g., 4-bromo-2-fluorophenol or 3-bromo-4-fluorophenol) may exhibit reduced yields due to differential steric and electronic effects, though direct comparative data in identical systems are not publicly reported.

Alkylation Efficiency
Class-level
100% crude yield
Near-quantitative conversion supports cost-effective in-house preparation.
Comparative regioisomer data not publicly reported.
Alkylation Chemistry Synthetic Efficiency Process Mass Balance

Reactivity Profile in Pd-Catalyzed Coupling: Electronic Activation by ortho-Alkoxy Substitution

In Sonogashira cross-coupling reactions, the electronic effect exerted by substituents on bromoarenes is far more significant for reaction outcome than moderate steric hindrance [1]. The target compound positions an electron-donating alkoxy group ortho to the bromine, which influences the rate of oxidative addition to Pd(0) relative to unsubstituted bromobenzene (baseline) [2]. While direct kinetic comparisons between this compound and its chloro-analog or unsubstituted bromoarenes in identical Sonogashira conditions are not reported in the open literature, the compound's utility in palladium-catalyzed cross-coupling reactions is explicitly documented as a key application . The presence of the para-fluoro substituent provides additional electronic tuning, potentially increasing coupling rates relative to non-fluorinated analogs.

Electronic Activation
Class-level
Ortho-alkoxy modulates oxidative addition in Pd(0) catalysis; para-fluoro provides additional tuning
Reported electronic effect may reduce coupling optimization time.
Quantitative kinetic data unavailable for this specific substrate.
Cross-Coupling Sonogashira Reaction Palladium Catalysis

Definitive Application Scenarios Where 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene Demonstrates Procurement Value


Synthesis of 4-Fluoro-7-bromobenzofuran for Pharmaceutical Intermediates

This compound is the direct precursor to 4-fluoro-7-bromobenzofuran (CAS 253429-31-1), a pharmaceutical intermediate used in the synthesis of 1-(4-fluorobenzofuran-7-yl)ethan-1-one via subsequent lithium-halogen exchange and acylation [1]. The procurement of 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene enables a convergent two-step sequence (alkylation → cyclization) with 52% cyclization yield, bypassing de novo synthesis of the benzofuran core [2].

Aldehyde-Protected Building Block for Multi-Step Cross-Coupling Sequences

The 2,2-diethoxyethoxy group serves as a masked aldehyde that remains intact during palladium-catalyzed cross-coupling reactions [1]. This orthogonality allows chemists to perform Sonogashira, Suzuki-Miyaura, or other Pd-mediated couplings at the bromine site, then deprotect the acetal under mild acidic conditions to reveal the aldehyde for subsequent condensations or reductive aminations [2]. This strategy is particularly valuable in medicinal chemistry programs requiring late-stage diversification.

Process-Scale Preparation of Fluorinated Aromatic Intermediates

With commercial availability at 98% minimum purity and production scale up to kilograms, this compound supports process chemistry campaigns requiring multi-gram to kilogram quantities [1]. The 100% crude yield achievable from 2-bromo-5-fluorophenol alkylation provides a cost-effective fallback synthesis route when commercial supply chains are constrained or when custom isotopically labeled variants are required [2].

Structure-Activity Relationship (SAR) Exploration of ortho-Alkoxy Bromoarenes

For research groups investigating electronic effects in cross-coupling reactions, this compound represents a well-defined substrate with ortho-alkoxy and para-fluoro substitution [1]. Its predictable electronic activation profile relative to unsubstituted bromobenzene makes it a useful comparator in mechanistic studies of oxidative addition or in the development of new catalytic systems for electron-rich aryl bromides [2].

Application
Selection Property
Validation Focus
4-Fluoro-7-bromobenzofuran synthesis
Convergent benzofuran precursor
Cyclization efficiency and orthogonality
Aldehyde-protected cross-coupling sequences
Acetal-masked aldehyde stability
Pd-catalyzed coupling compatibility and deprotection
Process-scale fluorinated intermediates
High-purity kg-scale specification
Purity reproducibility and alternate synthesis routes
SAR exploration of ortho-alkoxy bromoarenes
Defined electronic substitution pattern
Oxidative addition reactivity and catalytic system development

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